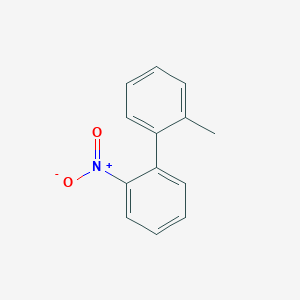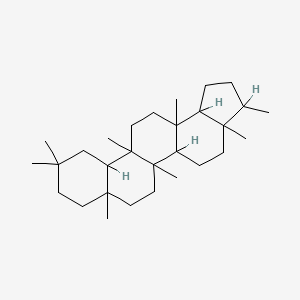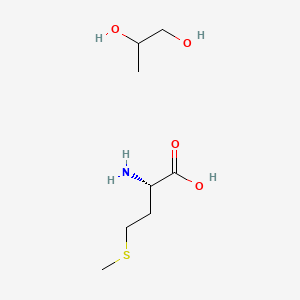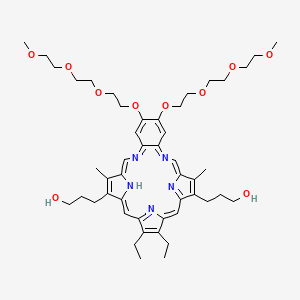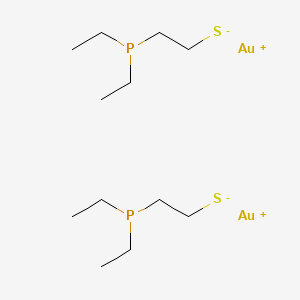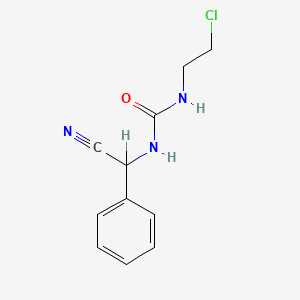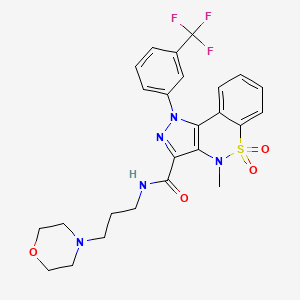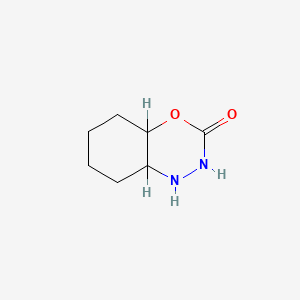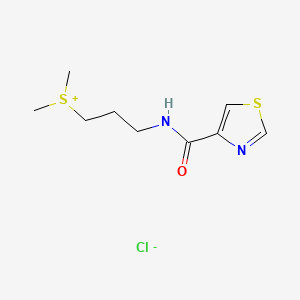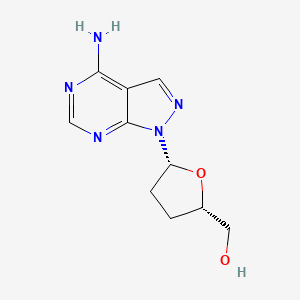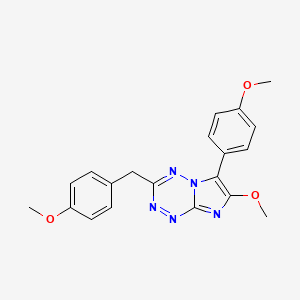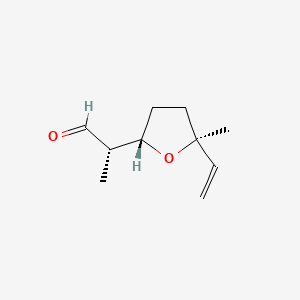
(2S,2'S,5'S)-Lilac aldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,2’S,5’S)-Lilac aldehyde is a chiral compound known for its pleasant floral scent, reminiscent of lilacs. It is a stereoisomer of lilac aldehyde, which is a mixture of four stereoisomers. This compound is of interest due to its applications in fragrance chemistry and its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S,5’S)-Lilac aldehyde typically involves the enantioselective reduction of lilac alcohol followed by oxidation. One common method is the use of chiral catalysts to achieve high enantioselectivity. For example, the reduction of lilac alcohol using a chiral rhodium catalyst can yield (2S,2’S,5’S)-Lilac aldehyde with high enantiomeric excess .
Industrial Production Methods
Industrial production of (2S,2’S,5’S)-Lilac aldehyde often involves the use of biocatalysts or microbial fermentation processes. These methods are preferred due to their efficiency and environmental friendliness. For instance, the use of baker’s yeast in the reduction of lilac alcohol has been reported to produce (2S,2’S,5’S)-Lilac aldehyde with high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(2S,2’S,5’S)-Lilac aldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to lilac alcohol using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Lilac acid.
Reduction: Lilac alcohol.
Substitution: Depending on the nucleophile, various substituted lilac derivatives.
Aplicaciones Científicas De Investigación
(2S,2’S,5’S)-Lilac aldehyde has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential pheromonal activities in insects.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry to impart a lilac scent to perfumes and personal care products.
Mecanismo De Acción
The mechanism of action of (2S,2’S,5’S)-Lilac aldehyde in biological systems involves its interaction with olfactory receptors. It binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic scent. Additionally, its potential biological activities, such as antimicrobial effects, may involve the disruption of microbial cell membranes or inhibition of key enzymes.
Comparación Con Compuestos Similares
Similar Compounds
(2R,2’R,5’R)-Lilac aldehyde: Another stereoisomer with similar scent properties but different biological activities.
Lilac alcohol: The reduced form of lilac aldehyde, used in similar applications but with different chemical properties.
Lilac acid: The oxidized form of lilac aldehyde, with distinct chemical and biological properties.
Uniqueness
(2S,2’S,5’S)-Lilac aldehyde is unique due to its specific stereochemistry, which imparts distinct olfactory and biological properties. Its high enantiomeric purity makes it valuable in applications requiring precise chiral recognition, such as in fragrance formulations and biological studies.
Propiedades
Número CAS |
53447-45-3 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
(2S)-2-[(2S,5S)-5-ethenyl-5-methyloxolan-2-yl]propanal |
InChI |
InChI=1S/C10H16O2/c1-4-10(3)6-5-9(12-10)8(2)7-11/h4,7-9H,1,5-6H2,2-3H3/t8-,9+,10-/m1/s1 |
Clave InChI |
YPZQHCLBLRWNMJ-KXUCPTDWSA-N |
SMILES isomérico |
C[C@H](C=O)[C@@H]1CC[C@@](O1)(C)C=C |
SMILES canónico |
CC(C=O)C1CCC(O1)(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


